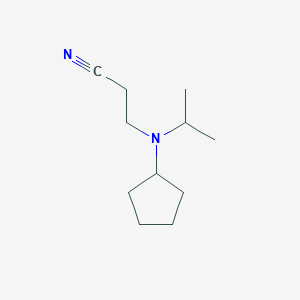
3-(Cyclopentyl(isopropyl)amino)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopentyl(isopropyl)amino)propanenitrile is an organic compound characterized by the presence of a cyclopentyl group, an isopropyl group, and an amino group attached to a propanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyl(isopropyl)amino)propanenitrile typically involves the reaction of cyclopentylamine with isopropyl bromide to form cyclopentyl(isopropyl)amine. This intermediate is then reacted with acrylonitrile under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(Cyclopentyl(isopropyl)amino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to primary amines.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Cyclopentyl(isopropyl)amino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Cyclopentyl(isopropyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Cyclopentylamine: A simpler analog with only a cyclopentyl group attached to an amino group.
Isopropylamine: Contains an isopropyl group attached to an amino group.
Propanenitrile: The basic nitrile compound without any substituents.
Uniqueness
3-(Cyclopentyl(isopropyl)amino)propanenitrile is unique due to the combination of cyclopentyl and isopropyl groups attached to the amino group, providing distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
分子式 |
C11H20N2 |
|---|---|
分子量 |
180.29 g/mol |
IUPAC 名称 |
3-[cyclopentyl(propan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C11H20N2/c1-10(2)13(9-5-8-12)11-6-3-4-7-11/h10-11H,3-7,9H2,1-2H3 |
InChI 键 |
PTEQWNNTYNPSQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCC#N)C1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


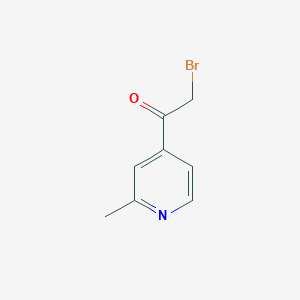
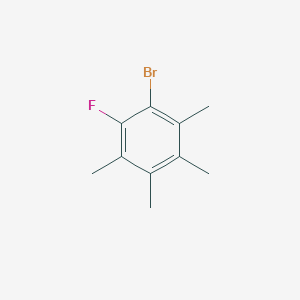
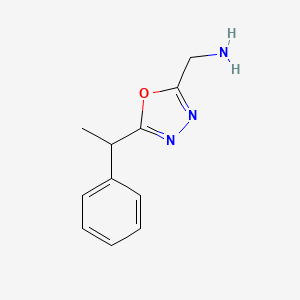
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
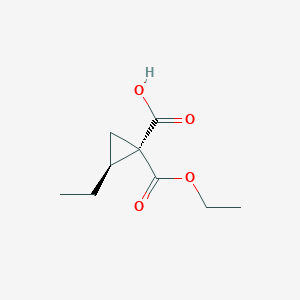
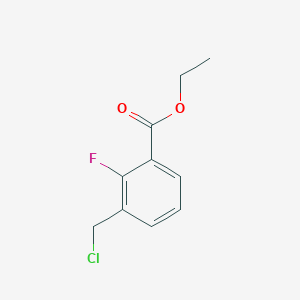

![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)
![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)

![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)


